molecular formula C26H20Br2N2NiO2 B6297909 Bis(N-salicylidene-2-bromoaniline)-nickel(II) CAS No. 1266486-88-7

Bis(N-salicylidene-2-bromoaniline)-nickel(II)

Cat. No.: B6297909
CAS No.: 1266486-88-7
M. Wt: 610.9 g/mol
InChI Key: QAFBFNAHRYKCNZ-UHFFFAOYSA-N
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Description

Bis(N-salicylidene-2-bromoaniline)-nickel(II): is a coordination compound where nickel(II) is complexed with two molecules of N-salicylidene-2-bromoaniline. These types of complexes are known for their interesting structural, electronic, and magnetic properties, making them valuable in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(N-salicylidene-2-bromoaniline)-nickel(II) typically involves the reaction of nickel(II) salts with N-salicylidene-2-bromoaniline in a suitable solvent. A common method includes:

  • Dissolving nickel(II) acetate or nickel(II) chloride in ethanol or methanol.
  • Adding N-salicylidene-2-bromoaniline to the solution.
  • Stirring the mixture at room temperature or slightly elevated temperatures to facilitate the reaction.
  • Isolating the product by filtration and washing with cold solvent.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Bis(N-salicylidene-2-bromoaniline)-nickel(II): can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, potentially altering its electronic properties.

    Reduction: Reduction reactions can change the oxidation state of nickel, affecting the compound’s reactivity.

    Substitution: Ligand substitution reactions can occur, where the N-salicylidene-2-bromoaniline ligands are replaced by other ligands.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Various ligands such as phosphines or amines in the presence of a suitable solvent.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a nickel(III) complex, while substitution could result in a different nickel(II) coordination compound.

Scientific Research Applications

Bis(N-salicylidene-2-bromoaniline)-nickel(II):

    Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential due to its unique coordination properties.

    Industry: Utilized in materials science for the development of advanced materials with specific electronic and magnetic properties.

Mechanism of Action

The mechanism by which Bis(N-salicylidene-2-bromoaniline)-nickel(II) exerts its effects involves coordination chemistry principles. The nickel(II) center interacts with various molecular targets, influencing pathways related to its electronic and magnetic properties. Specific pathways and targets would depend on the application and the environment in which the compound is used.

Comparison with Similar Compounds

Bis(N-salicylidene-2-bromoaniline)-nickel(II): can be compared with other nickel(II) Schiff base complexes:

    Bis(N-salicylidene-2-chloroaniline)-nickel(II): Similar structure but with a chlorine substituent instead of bromine.

    Bis(N-salicylidene-2-methoxyaniline)-nickel(II): Contains a methoxy group, affecting its electronic properties.

    Bis(N-salicylidene-2-hydroxyaniline)-nickel(II):

These comparisons highlight the unique properties of Bis(N-salicylidene-2-bromoaniline)-nickel(II)

Properties

IUPAC Name

2-[(2-bromophenyl)iminomethyl]phenol;nickel
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C13H10BrNO.Ni/c2*14-11-6-2-3-7-12(11)15-9-10-5-1-4-8-13(10)16;/h2*1-9,16H;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAFBFNAHRYKCNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NC2=CC=CC=C2Br)O.C1=CC=C(C(=C1)C=NC2=CC=CC=C2Br)O.[Ni]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20Br2N2NiO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

610.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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